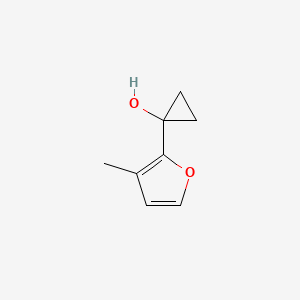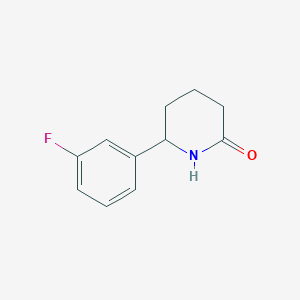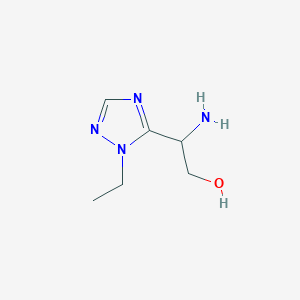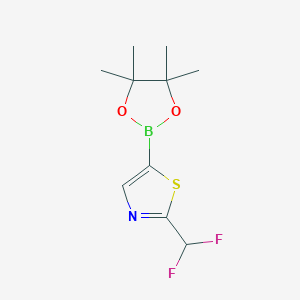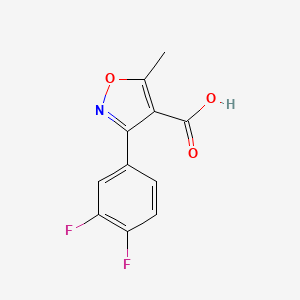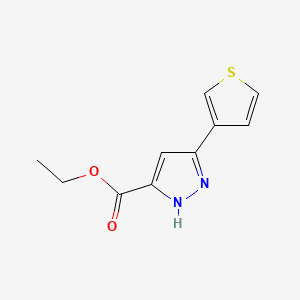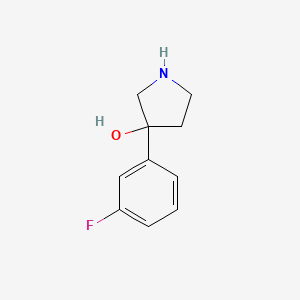
3-(3-Fluorophenyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of a strong base like sodium hydride and a suitable nucleophile.
Major Products:
Oxidation: Formation of 3-(3-Fluorophenyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3-Hydroxyphenyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar ring structure but lacking the fluorophenyl and hydroxyl groups.
3-(3-Hydroxyphenyl)pyrrolidin-3-ol: A similar compound where the fluorine atom is replaced with a hydroxyl group.
3-(3-Chlorophenyl)pyrrolidin-3-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(3-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity in medicinal applications.
Eigenschaften
CAS-Nummer |
1245648-01-4 |
|---|---|
Molekularformel |
C10H12FNO |
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2 |
InChI-Schlüssel |
REQRIBDNGWXWFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(C2=CC(=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


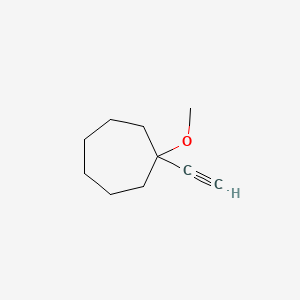
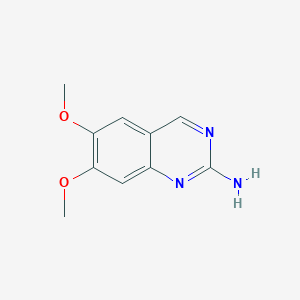

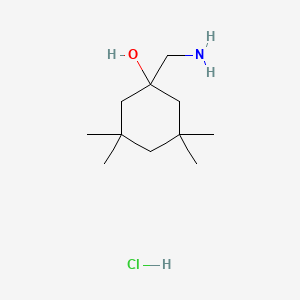
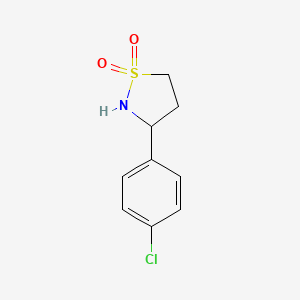
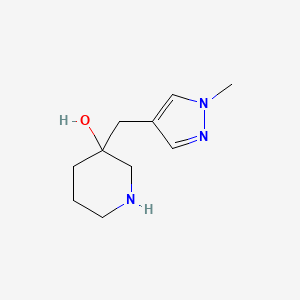
![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
